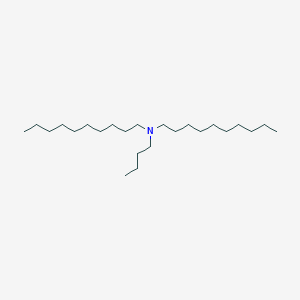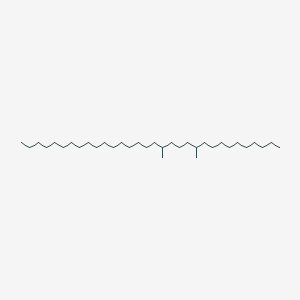
11,15-Dimethyldotriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,15-Dimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C34H70 It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,15-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the catalytic hydrogenation of unsaturated precursors under high pressure and temperature conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve the use of petrochemical processes where long-chain alkanes are derived from crude oil fractions. Fractional distillation and subsequent catalytic cracking are employed to isolate and synthesize the desired hydrocarbon chains.
Análisis De Reacciones Químicas
Types of Reactions
11,15-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This reaction typically requires ultraviolet light or high temperatures to proceed.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents and high temperatures.
Halogenation: Utilizes halogens such as chlorine or bromine, often in the presence of UV light or heat.
Major Products Formed
Oxidation: Carbon dioxide and water.
Halogenation: Halogenated alkanes, such as chloroalkanes or bromoalkanes.
Aplicaciones Científicas De Investigación
11,15-Dimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
Mecanismo De Acción
The mechanism of action of 11,15-Dimethyldotriacontane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
11,15-Dimethylheptatriacontane: Another long-chain alkane with similar structural properties but a longer carbon chain (C39H80).
10,22-Dimethyldotriacontane: A structurally similar compound with methyl groups at different positions on the carbon chain.
Uniqueness
11,15-Dimethyldotriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties. This positioning can affect its melting point, boiling point, and reactivity compared to other similar long-chain alkanes.
Propiedades
Número CAS |
73189-43-2 |
|---|---|
Fórmula molecular |
C34H70 |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
11,15-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
Clave InChI |
UUJDZYYGXRDHGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






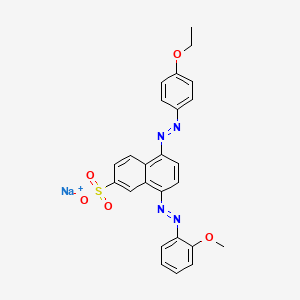
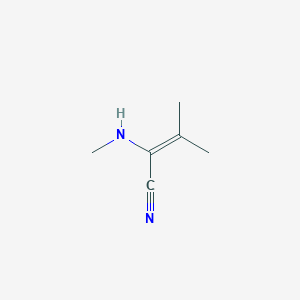
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
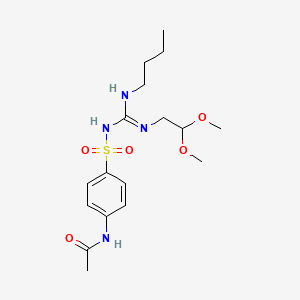


![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
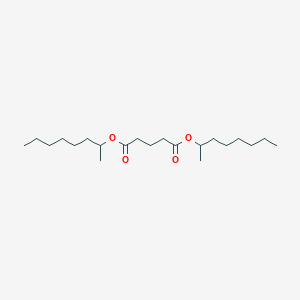
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
